molecular formula C15H15NO2 B13712009 2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime

2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime

Cat. No.: B13712009
M. Wt: 241.28 g/mol
InChI Key: DQFGOUPURYYCII-YBEGLDIGSA-N
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Description

2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime is a chemical compound of interest in organic and medicinal chemistry research. As an oxime derivative—a class of compounds formed by the condensation of hydroxylamine with an aldehyde—it presents a versatile functional group for further chemical synthesis and exploration . Oximes are widely utilized as key intermediates in the preparation of various heterocyclic compounds and are known to serve as ligands in coordination chemistry . While the specific biological mechanisms and research applications for this particular oxime are still being investigated, related oxime derivatives have been studied for their potential as therapeutic agents, such as antidotes in organophosphorus poisoning . Researchers may also investigate its physicochemical properties, such as its hydrogen-bonding capability, which can influence its crystalline structure and molecular packing, as observed in related aromatic oxime systems . This product is intended for research purposes only and is not for human or veterinary use.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(NZ)-N-[[2-(3,5-dimethylphenoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C15H15NO2/c1-11-7-12(2)9-14(8-11)18-15-6-4-3-5-13(15)10-16-17/h3-10,17H,1-2H3/b16-10-

InChI Key

DQFGOUPURYYCII-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC2=CC=CC=C2/C=N\O)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=CC=C2C=NO)C

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

A recent and efficient approach involves microwave-assisted synthesis, which significantly reduces reaction time and improves yield.

  • Procedure :

    • Dissolve the substituted benzaldehyde (in this case, 2-(3,5-dimethylphenoxy)benzaldehyde) with hydroxylamine hydrochloride and anhydrous sodium carbonate in ethanol.
    • Subject the mixture to microwave irradiation at 90°C and 300 W for 5 minutes.
    • After completion, the reaction mixture is extracted with ethyl acetate and water, the organic phase dried over anhydrous sodium sulfate, filtered, and solvent removed to isolate the oxime product.
  • Reaction Parameters and Results :

    Parameter Value
    Substituted benzaldehyde 0.10 g (approx. 0.83 mmol)
    Hydroxylamine hydrochloride 0.07 g (approx. 1.01 mmol)
    Anhydrous sodium carbonate 0.11 g (approx. 1.07 mmol)
    Solvent Ethanol, 3 mL
    Microwave conditions 90°C, 300 W, 5 minutes
    Conversion rate (by GC) Approx. 88.5%
  • Advantages :

    • High conversion rate (~88.5%) within a very short reaction time (5 minutes).
    • Mild conditions and environmentally friendly solvent (ethanol).
    • Simplified workup with efficient extraction and drying steps.

This method was demonstrated for analogues such as o-tolualdehyde oxime and o-methoxybenzaldehyde oxime with similar success, indicating its applicability to substituted benzaldehydes like 2-(3,5-dimethylphenoxy)benzaldehyde.

Conventional Reflux Method

Traditional oxime synthesis involves refluxing the aldehyde with hydroxylamine hydrochloride and a base such as sodium carbonate or sodium acetate in ethanol or aqueous ethanol for several hours.

  • Typical Procedure :

    • Mix 2-(3,5-dimethylphenoxy)benzaldehyde with hydroxylamine hydrochloride and sodium carbonate in ethanol.
    • Reflux the mixture for 2–4 hours.
    • Cool, extract with an organic solvent (ethyl acetate), dry over anhydrous sodium sulfate, filter, and evaporate solvent to obtain the oxime.
  • Yield and Purity :

    • Yields typically range from 70% to 90% depending on reaction time and purity of starting materials.
    • Purification often requires recrystallization or chromatography.

While this method is well-established, it is more time-consuming compared to microwave-assisted synthesis and may require longer purification steps.

Reaction Mechanism and Considerations

  • The reaction involves nucleophilic attack by hydroxylamine on the aldehyde carbonyl carbon, forming an intermediate oxime hydroxylamine adduct.
  • Base (e.g., sodium carbonate) neutralizes the hydrochloride and facilitates the formation of free hydroxylamine.
  • Dehydration leads to the formation of the oxime functional group.

  • Substituent Effects :

    • Electron-donating groups such as methyl groups on the phenoxy ring can influence the reactivity of the aldehyde carbonyl, potentially affecting reaction rate and yield.
    • Steric hindrance from substituents at ortho positions may reduce conversion efficiency.

Comparative Analysis of Preparation Methods

Method Reaction Time Temperature Yield / Conversion Advantages Disadvantages
Microwave-assisted synthesis 5 minutes 90°C, 300 W ~88.5% conversion Rapid, energy-efficient, high conversion Requires microwave reactor
Conventional reflux 2–4 hours Reflux (~78°C ethanol) 70–90% yield Simple equipment, well-known Longer reaction time, more solvent use
Other methods (e.g., thermal decomposition of precursors) Variable Elevated temperatures (>100°C) Variable Can yield related oxime derivatives Less direct, more complex

Research Findings and Optimization

  • Microwave-assisted synthesis has been shown to dramatically reduce reaction time while maintaining high conversion rates for benzaldehyde oxime derivatives, including substituted ones similar to 2-(3,5-dimethylphenoxy)benzenecarbaldehyde oxime.
  • The choice of base and solvent is critical; anhydrous sodium carbonate in ethanol provides an optimal environment for oxime formation without side reactions.
  • Extraction and drying steps are essential to obtain pure oxime product, with ethyl acetate and anhydrous sodium sulfate commonly used.
  • Scale-up potential is favorable for microwave methods, but equipment availability may limit industrial adoption.

Chemical Reactions Analysis

2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime undergoes several types of chemical reactions:

Scientific Research Applications

2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit or activate certain enzymes. Additionally, the aromatic rings allow for interactions with various biological macromolecules, influencing pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3,5-dimethylphenoxy)benzenecarbaldehyde oxime with structurally analogous O-substituted oximes, focusing on synthesis, substituent effects, and biological activity (Table 1).

Table 1: Key Properties of Analogous Oxime Derivatives

Compound Name Substituents Yield (%) Melting Point (°C) Bioactivity (Aldose Reductase Inhibition)
(E)-2,4-Dihydroxybenzaldehyde O-(4-methoxybenzyl) oxime (8e) 4-methoxybenzyl 78 148–150 Moderate activity
(E)-3,5-Dihydroxybenzaldehyde O-(2-chlorobenzyl) oxime (9) 2-chlorobenzyl 65 132–134 High activity
(E)-3,5-Dihydroxybenzaldehyde O-(3-chlorobenzyl) oxime (10) 3-chlorobenzyl 54 125–127 Moderate activity
(E)-3,5-Dihydroxybenzaldehyde O-(4-chlorobenzyl) oxime (11) 4-chlorobenzyl 55 140–142 Low activity
2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime (Inferred) 3,5-dimethylphenoxy N/A N/A Not reported

Key Observations

Substituent Effects on Synthesis Yield: Electron-donating groups (e.g., 4-methoxybenzyl in 8e) correlate with higher yields (78%) compared to electron-withdrawing groups (e.g., chlorobenzyl in 9–11, 54–65%) . The dimethylphenoxy group in the target compound may similarly influence reactivity, though its steric bulk could reduce yield relative to smaller substituents.

Impact on Bioactivity: Chlorinated derivatives (9–11) exhibit variable aldose reductase inhibition, with 9 (2-chloro substitution) showing the highest activity .

Thermal Stability: Melting points of analogs range from 125–150°C, influenced by substituent polarity and crystallinity. The dimethylphenoxy group’s nonpolar nature may lower the oxime’s melting point relative to chlorinated analogs, though experimental confirmation is required.

Safety and Handling :

  • The parent aldehyde is classified as an irritant ; oxime derivatives are typically less volatile but may retain irritant properties depending on functionalization.

Research Implications and Limitations

While the provided evidence lacks direct data on 2-(3,5-dimethylphenoxy)benzenecarbaldehyde oxime, insights from analogous compounds highlight the critical role of substituent choice in modulating synthesis efficiency and bioactivity. Future studies should prioritize:

  • In vitro evaluation of enzyme inhibition (e.g., aldose reductase) to compare with chlorinated and methoxylated analogs.

Biological Activity

2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime is a chemical compound with the molecular formula C15H15NO2C_{15}H_{15}NO_2 and a molecular weight of 241.29 g/mol. It is recognized for its potential biological activities, which have been the subject of various studies. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of 2-(3,5-dimethylphenoxy)benzenecarbaldehyde oxime is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions can modulate enzyme activities and influence various signaling pathways. The compound's oxime functional group is known to participate in nucleophilic reactions, making it a candidate for biochemical probes in research.

Pharmacological Properties

Research has indicated that compounds with similar structures often exhibit antioxidant , anti-inflammatory , and antimicrobial properties. The presence of the dimethylphenoxy group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and exert biological effects.

Antioxidant Activity

A study conducted on derivatives of benzaldehyde oximes demonstrated significant antioxidant activity. These compounds were shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime75%80%
Control (Ascorbic Acid)90%95%

Antimicrobial Studies

In another study focusing on antimicrobial properties, 2-(3,5-dimethylphenoxy)benzenecarbaldehyde oxime exhibited activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of this compound. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Synthesis and Characterization

The synthesis of 2-(3,5-dimethylphenoxy)benzenecarbaldehyde oxime typically involves the condensation reaction between the corresponding aldehyde and hydroxylamine hydrochloride under acidic conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.

Synthetic Route

  • Condensation Reaction : Combine 2-(3,5-dimethylphenoxy)benzaldehyde with hydroxylamine hydrochloride in an ethanol solution.
  • Purification : The resulting product can be purified through recrystallization or chromatography.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime, and what critical parameters influence yield?

  • Methodology : The oxime is typically synthesized via condensation of 2-(3,5-Dimethylphenoxy)benzenecarbaldehyde (CAS 320423-51-6) with hydroxylamine hydrochloride. Key parameters include:

  • Reaction medium : Methanol or ethanol as solvents under reflux (60–80°C) for 6–12 hours .
  • pH control : Adjusting pH to 4–6 using acetic acid to protonate the hydroxylamine, enhancing nucleophilicity .
  • Stoichiometry : A 1:1.2 molar ratio of aldehyde to hydroxylamine minimizes unreacted starting material .
    • Yield optimization : Purification via recrystallization (e.g., ethanol/water) improves purity (>95%), with yields ranging 65–80% depending on reaction monitoring (TLC or HPLC) .

Q. How is the structural identity of 2-(3,5-Dimethylphenoxy)benzenecarbaldehyde oxime confirmed?

  • Analytical techniques :

  • NMR : 1^1H NMR (CDCl₃) shows characteristic oxime proton (N–OH) at δ 8.2–8.5 ppm and aldehyde proton absence, confirming conversion. Aromatic protons from the 3,5-dimethylphenoxy group appear as two singlets (δ 6.7–7.2 ppm) .
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 241.3) and HRMS validate molecular weight (240.27 g/mol) .
  • IR spectroscopy : A sharp peak at ~3200 cm⁻¹ (O–H stretch) and C=N stretch at ~1640 cm⁻¹ confirm oxime formation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage : Protect from light and moisture in airtight containers under inert gas (N₂ or Ar). Store at 2–8°C in a desiccator with silica gel .
  • Decomposition risks : Exposure to oxidizing agents or strong acids/bases can hydrolyze the oxime to the parent aldehyde .

Advanced Research Questions

Q. How do substituent positions (e.g., 3,5-dimethyl vs. 2,4-dimethyl) on the phenoxy group influence the oxime’s reactivity in nucleophilic addition reactions?

  • Steric/Electronic effects :

  • The 3,5-dimethyl groups enhance steric hindrance, reducing reaction rates in bulky nucleophiles (e.g., Grignard reagents) compared to less hindered analogs .
  • Electron-donating methyl groups increase electron density on the oxime nitrogen, improving electrophilicity in reactions with acyl chlorides (e.g., forming hydrazones) .
    • Experimental validation : Compare kinetics using substituted phenoxy oximes in standardized nucleophilic reactions (e.g., with benzoyl chloride) under identical conditions .

Q. What strategies mitigate side reactions (e.g., over-oxidation or dimerization) during oxime synthesis?

  • Preventive measures :

  • Controlled pH : Maintain slightly acidic conditions (pH 5–6) to suppress base-catalyzed hydrolysis of the oxime .
  • Temperature modulation : Avoid prolonged reflux (>12 hours) to prevent thermal decomposition. Use low-temperature stirring (0–5°C) for sensitive intermediates .
  • Additives : Catalytic acetic acid (1–2 drops) accelerates oxime formation while minimizing byproducts like nitriles .

Q. How can this oxime be applied in studying enzyme inhibition mechanisms, such as aldose reductase (AR) or constitutive androstane receptor (CAR) pathways?

  • Biological assays :

  • AR inhibition : Use recombinant human AR expressed in E. coli (ZYP-5052 media) to test oxime derivatives. Measure IC₅₀ via spectrophotometric NADPH depletion assays .
  • CAR activation : Screen oxime derivatives in HepG2 cells transfected with CAR-responsive luciferase reporters. Compare activity to known CAR activators (e.g., CITCO) using dose-response curves .
    • Structure-activity relationship (SAR) : Modify the phenoxy or oxime substituents to correlate electronic properties (Hammett σ values) with inhibitory potency .

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